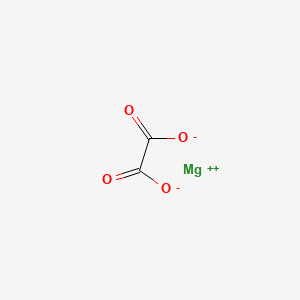

Magnesium oxalate

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues. |

|---|---|

Numéro CAS |

547-66-0 |

Formule moléculaire |

C2MgO4 |

Poids moléculaire |

112.32 g/mol |

Nom IUPAC |

magnesium;oxalate |

InChI |

InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

Clé InChI |

UHNWOJJPXCYKCG-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mg+2] |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].[Mg+2] |

Point d'ébullition |

Sublimes (NIOSH, 2024) sublimes Sublimes |

Color/Form |

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. |

Densité |

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink 1.90 @ 17 DEG/4 °C, ALPHA 1.9 g/cm³ 1.90 |

melting_point |

372 °F (Decomposes) (NTP, 1992) 189.5 °C (DECOMPOSES) 189.5 °C 372 °F 215 °F (Sublimes) |

Autres numéros CAS |

547-66-0 |

Description physique |

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH] Solid HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER. Colorless, odorless powder or granular solid. Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] |

Pictogrammes |

Irritant |

Solubilité |

50 to 100 mg/mL at 75 °F (NTP, 1992) 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER Water solubility of 220,000 mg/l at 25 °C 220 mg/mL at 25 °C Solubility in water, g/100ml at 20 °C: 9-10 (moderate) 14% |

Synonymes |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Densité de vapeur |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.3 |

Pression de vapeur |

0.001 mmHg at 68 °F (NTP, 1992) 0.000234 [mmHg] 0.54 mm @ 105 °C <0.001 mmHg |

Origine du produit |

United States |

Synthesis Methodologies and Pathways for Magnesium Oxalate

Solution-Based Precipitation Techniques

Solution-based precipitation is a primary method for synthesizing magnesium oxalate (B1200264). This technique involves the reaction of a soluble magnesium salt with an oxalate source in a liquid medium, leading to the formation of solid magnesium oxalate which can then be separated.

Precipitation from Aqueous Solutions of Magnesium Salts and Oxalic Acid

A common laboratory and industrial synthesis of this compound involves the direct reaction between a magnesium salt and oxalic acid in an aqueous solution. wikipedia.org This method allows for controlled precipitation and the production of this compound with specific characteristics.

The concentration of reactants and their molar ratios are critical parameters that significantly influence the precipitation of this compound. Studies have shown that varying the molar ratio of magnesium to oxalic acid affects the reaction conversion and kinetics. arpnjournals.orgarpnjournals.org

Research on the precipitation of this compound from sea bittern, a solution rich in magnesium salts, has demonstrated that the conversion of magnesium ions to this compound is highly dependent on the molar ratio of magnesium to oxalic acid. arpnjournals.org In one study, molar ratios ranging from 1:1 to 1:1.8 (magnesium to oxalic acid) were investigated. The results indicated that a stoichiometric molar ratio of 1:1 is optimal for achieving high conversion rates, with up to 99% conversion at room temperature. arpnjournals.org Further increases in the oxalic acid concentration did not significantly improve the conversion rate and, in some cases, led to a slight decrease. arpnjournals.org

Kinetic studies have revealed that the precipitation reaction follows pseudo-first-order kinetics. arpnjournals.org The rate constant of the reaction tends to stabilize as the molar ratio of oxalic acid increases from 1:1 to 1:1.4, and then slightly decreases at higher ratios of 1:1.6 to 1:1.8. arpnjournals.org This suggests that an excess of oxalic acid does not accelerate the reaction and may even have a slight inhibitory effect under certain conditions.

Table 1: Effect of Molar Ratio on this compound Precipitation Kinetics arpnjournals.org

| Molar Ratio (Mg:Oxalic Acid) | Rate Constant (k) |

| 1:1 | Stabilized |

| 1:1.2 | Stabilized |

| 1:1.4 | Stabilized |

| 1:1.6 | Slight Decrease |

| 1:1.8 | Slight Decrease |

This table is based on kinetic studies of this compound precipitation from sea bittern at 25°C and pH 4.

The pH of the reaction medium plays a crucial role in the precipitation kinetics and the final product's purity. The solubility of this compound and the potential for co-precipitation of impurities are strongly influenced by the pH level. arpnjournals.orgresearchgate.net

Studies have shown that a pH of 4 is optimal for the precipitation of this compound from solutions containing magnesium ions. arpnjournals.orgarpnjournals.orgresearchgate.net At this pH, a high conversion rate of 90-98% can be achieved within two hours at room temperature. arpnjournals.org The precipitation reaction is considered to be first-order with respect to the concentration of this compound at a pH of 4. researchgate.net

If the pH rises above 4, there is a risk of this compound decomposing to form magnesium hydroxide (B78521). arpnjournals.org Conversely, at very low pH values (e.g., below 1), the precipitation of this compound can be hindered, which is a principle used in the selective precipitation of other oxalates like calcium oxalate from solutions containing both calcium and magnesium. researchgate.netgoogle.com In some processes, a pH range of 2 to 3 is utilized for the selective precipitation of this compound after the removal of calcium. google.com

The control of pH is often achieved by the continuous addition of a base, such as sodium hydroxide (NaOH), to the reaction mixture. arpnjournals.orgarpnjournals.org

Temperature is another critical parameter that affects the crystallization process, yield, and purity of this compound. arpnjournals.orgiwaponline.com While an increase in temperature can sometimes enhance reaction rates, in the case of this compound precipitation, the effect is not always straightforward.

Kinetic studies on the precipitation from sea bittern have indicated that the rate constant is not strongly affected by an increase in temperature, suggesting that room temperature (around 25°C) is an optimal operating temperature for the reaction. arpnjournals.orgresearchgate.net

However, temperature does have a notable impact on the purity of the resulting this compound. An investigation into the effect of reaction temperature on purity revealed variations in the elemental composition of the precipitate at different temperatures. arpnjournals.org

Table 2: Effect of Reaction Temperature on this compound Purity arpnjournals.org

| Element | 15 °C (%) | 25 °C (%) | 60 °C (%) | 80 °C (%) |

| C | 18.36 | 20.86 | 22.81 | 32.75 |

| O | 61.43 | 63.55 | 61.49 | 54.26 |

| Na | 5.07 | 0.78 | 0 | 2.68 |

| Mg | 14.47 | 13.57 | 13.11 | 7.98 |

| Al | 0.34 | 0.82 | 1.5 | 0 |

| K | 0 | 0.41 | 0 | 0 |

| Cl | 0.33 | 0 | 0 | 2.33 |

This data illustrates the elemental composition of this compound precipitated from sea bittern at various temperatures, indicating that 25°C can yield a product with lower sodium and chlorine impurities.

Higher temperatures can also influence the crystal morphology. For instance, in the crystallization of magnesium sulfate (B86663), a related magnesium salt, higher saturation temperatures led to increased ion concentration and intensified thermal motion, promoting mass transfer and nucleation. iwaponline.com While specific to magnesium sulfate, this principle suggests that temperature can be a tool to modify the physical properties of the resulting crystals.

Precipitation from Brines and Industrial Byproducts (e.g., Sea Bittern)

Industrial brines and byproducts, such as sea bittern from salt production, are significant and cost-effective sources of magnesium. arpnjournals.orgarpnjournals.orgresearchgate.net These solutions are rich in magnesium salts, making them attractive raw materials for the production of magnesium compounds, including this compound. tandfonline.comunipa.it

The process typically involves reacting the brine with a precipitating agent like oxalic acid. arpnjournals.orgresearchgate.net For example, sea bittern from the El-Mex saline company in Egypt, containing approximately 85.7 g/L of Mg²⁺, has been successfully used to produce high-purity this compound. arpnjournals.orgresearchgate.net The resulting this compound can then serve as a precursor for the production of high-purity magnesium oxide. arpnjournals.orgntu.edu.sg

A key challenge in recovering this compound from brines is the presence of other ions, particularly calcium, which can co-precipitate and reduce the purity of the final product. researchgate.netntu.edu.sg Therefore, selective recovery and purity enhancement strategies are crucial.

One effective strategy is the control of pH during precipitation. researchgate.netntu.edu.sg Calcium oxalate is less soluble than this compound at low pH. By adjusting the pH to a value below 1, it is possible to selectively precipitate about 80% of the calcium from the brine without significant co-precipitation of this compound. researchgate.net Following the removal of calcium oxalate, the pH can be raised to a range of 3 to 5.5 to precipitate this compound with high recovery rates of over 95%. researchgate.net

Another approach involves a two-step precipitation process. In the first step, a specific molar ratio of oxalate to calcium is added at a low pH to precipitate calcium oxalate. ntu.edu.sg Subsequently, the molar ratio of oxalate to magnesium is adjusted, and the pH is increased to precipitate this compound. This method has been shown to produce this compound dihydrate with an ultra-high purity of 99.6% and a magnesium recovery rate of 94.1%. ntu.edu.sg

Washing the final precipitate is also a critical step for purity enhancement. Washing with distilled water and ethanol (B145695) helps to remove soluble impurities, such as lithium and potassium salts, that may have been co-precipitated. arpnjournals.orgresearchgate.net This washing step can lead to a final this compound product with a purity of 99.5%. researchgate.net

Process Optimization for Industrial Scale Synthesis

The industrial production of this compound often focuses on optimizing precipitation reactions to maximize yield, purity, and cost-effectiveness. A significant approach involves the precipitation of magnesium from brines, such as sea bittern, which are rich in magnesium salts. arpnjournals.org The process involves reacting the magnesium-containing solution with a precipitating agent, typically oxalic acid. arpnjournals.org

Key parameters are optimized to control the reaction kinetics and product quality. These include the molar ratio of reactants, pH, and temperature. arpnjournals.org For instance, studies on precipitating this compound from sea bittern investigated the effects of varying the molar ratio of magnesium to oxalic acid from 1:1 to 1:1.8 and a pH range of 1 to 6. arpnjournals.org Research has shown that a stoichiometric molar ratio at room temperature and a controlled pH of 4 can lead to a high conversion rate of up to 99%. arpnjournals.org Maintaining the pH is critical; at levels above 4, this compound may begin to decompose into magnesium hydroxide. arpnjournals.org The temperature also influences product purity, with studies indicating that precipitation at 25°C yields a higher purity product compared to reactions conducted at elevated temperatures such as 60°C. arpnjournals.org The goal of this optimization is to produce a high-purity this compound precursor, which is often subsequently calcined to produce magnesium oxide. arpnjournals.org

Sol-Gel Synthesis Routes for this compound Precursors

The sol-gel method is a versatile technique for synthesizing this compound, typically as a precursor for producing magnesium oxide (MgO) nanostructures. nih.gov This chemical solution deposition method involves the evolution of a network of particles (a "gel") from a colloidal solution (a "sol"). nih.gov The advantages of this approach include its simplicity, cost-effectiveness, low reaction temperatures, and the ability to produce products with high purity, high surface area-to-volume ratios, and narrow particle size distributions. nih.govscielo.br

The general process involves dissolving a magnesium precursor, such as magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O) or magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), in a solvent. orientjchem.orgcapes.gov.br A complexing agent is introduced, and the solution undergoes hydrolysis and condensation reactions to form a gel. nih.govmdpi.com This gel, which contains the this compound complex, is then aged, dried, and often calcined at specific temperatures to achieve the desired material. orientjchem.orgcapes.gov.brmocedes.org

Utilization of Organic Solvents and Complexing Agents

The choice of solvent and complexing agent is crucial in the sol-gel synthesis of this compound precursors as it influences the reaction pathway and the morphology of the final product.

Organic Solvents: Alcohols are commonly used as solvents. Ethanol and methanol (B129727) are frequently reported in the literature for dissolving magnesium precursors like magnesium acetate or magnesium nitrate. orientjchem.orgcapes.gov.brunsri.ac.id The solvent facilitates the homogenous mixing of reactants at a molecular level, a key feature of the sol-gel process. nih.gov

Complexing Agents: Small organic molecules are used as chelating or complexing agents to control the hydrolysis and condensation rates of the metal ions. nih.gov For the synthesis of this compound precursors, oxalic acid (C₂H₂O₄) is a primary complexing agent. orientjchem.orgcapes.gov.br In some syntheses, other agents like tartaric acid have been used and compared against oxalic acid, revealing different effects on the growth rate and crystallite size of the resulting particles after calcination. nih.gov For example, using oxalic acid as the complexing agent can lead to a slower crystal growth rate compared to tartaric acid under identical thermal conditions, resulting in smaller crystallites. nih.gov Other chelating agents noted in broader sol-gel applications for metal oxides include citric acid and ethylenediaminetetraacetic acid (EDTA). nih.govfrontiersin.org

The following table summarizes various combinations of precursors and agents used in sol-gel synthesis to obtain this compound.

| Magnesium Precursor | Solvent | Complexing Agent | pH | Reference |

| Magnesium acetate tetrahydrate | Methanol | Oxalic acid | 5 | orientjchem.orgmocedes.org |

| Magnesium acetate tetrahydrate | Ethanol | Oxalic acid | Adjusted until gel forms | unsri.ac.id |

| Magnesium nitrate hexahydrate | Ethanol | Oxalic acid | Not specified | capes.gov.br |

Gel Formation and Conversion Mechanisms

The transition from a sol to a gel and the subsequent conversion of the gel are defining stages of the sol-gel process.

Gel Formation: The process begins with the hydrolysis and condensation of the metal precursors in the solution. nih.govmdpi.commdpi.com For this compound, after dissolving a precursor like magnesium acetate in an alcohol, oxalic acid is added. mocedes.org This leads to the formation of a sol, a colloidal suspension of solid particles in the liquid. Through polycondensation reactions, these particles link together to form a three-dimensional network that spans the liquid medium, resulting in a gelatinous substance—the gel. nih.gov The gelation process can be influenced by factors like pH and temperature. scielo.br In a typical synthesis, the mixture is stirred until a white gel is obtained, which is then often left to age for a period, such as 12 hours, to ensure the gelation process is complete. mocedes.org This aging step allows the gel network to strengthen. mdpi.com

Conversion Mechanisms: After formation, the wet gel, which is a this compound complex, undergoes further processing. orientjchem.org It is first filtered to separate it from the liquid phase and then dried, often at a temperature around 100-110°C for 24 hours, to remove the solvent and other volatile components. capes.gov.brmocedes.orgunsri.ac.id This results in a solid precursor, identified as this compound dihydrate (MgC₂O₄·2H₂O). nih.govcapes.gov.br

This precursor is then converted, typically through thermal decomposition (calcination or annealing). Thermal analysis techniques like Thermogravimetric/Differential Scanning Calorimetry (TG/DSC) reveal the specific conversion steps. For a this compound dihydrate precursor, the first weight loss, occurring between 160°C and 240°C, corresponds to the dehydration of the compound to form anhydrous this compound (MgC₂O₄). nih.gov A second major weight loss occurs at higher temperatures (e.g., 400°C to 510°C), which is attributed to the decomposition of anhydrous this compound into magnesium oxide (MgO). nih.gov

Solid-State Reaction Pathways

Solid-state reaction pathways offer an alternative to solution-based methods for synthesizing this compound. These methods involve reactions that occur directly between solid reactants, often initiated by mechanical energy or controlled heating, and can be used to produce nanomaterials and other advanced materials. researchgate.net

Direct Grinding and Mechanochemical Approaches

Mechanochemistry utilizes mechanical force, typically from grinding or milling, to induce chemical reactions. This approach can produce materials with unique properties and can often be performed at room temperature, avoiding the need for solvents and high-temperature calcination. researchgate.net

For this compound, hollow nanostructures have been successfully synthesized via a one-step solid-state reaction by directly grinding magnesium acetate and oxalic acid together at room temperature. researchgate.net This direct grinding method demonstrates a simple and efficient pathway to the compound. researchgate.net The principles of mechanochemical synthesis are broadly applied to various inorganic materials. The process typically involves high-energy ball milling of precursor powders in a specialized vial. worldscientific.commdpi.com The intense mechanical action creates defects, increases the surface area of the reactants, and provides the activation energy needed for the chemical reaction to proceed. worldscientific.com

The table below details reactant combinations used in mechanochemical synthesis for this compound and related compounds.

| Target Product | Precursors | Method | Reference |

| This compound Nanostructures | Magnesium acetate, Oxalic acid | Direct grinding | researchgate.net |

| Magnesium Aluminate (Spinel) | γ-Al₂O₃, MgO | Ball milling | researchgate.net |

| Magnesium-substituted Hydroxyapatite | Mg(OH)₂, CaO, CaHPO₄ | Planetary ball milling | mdpi.com |

| Magnesium Tungstate | WO₃, MgO | Mechanochemical treatment | ariel.ac.il |

Controlled Low-Heating Temperature Reactions

Solid-state reactions can also be initiated and controlled by careful application of heat at temperatures lower than those used in traditional high-temperature calcination. These low-heating temperature reactions can be combined with other methods, like mechanochemical activation, to synthesize materials. researchgate.net

Research has demonstrated the synthesis of this compound nanostructures through a one-step, low-heating temperature solid-state chemical reaction. researchgate.net In this approach, the initial grinding of the solid precursors (magnesium acetate and oxalic acid) can be followed by a controlled, mild heating step to facilitate the reaction and control the morphology of the product. researchgate.net The influence of temperature on solid-state reactions is a critical parameter. Studies on other systems, such as magnesiothermic reduction, show that the onset of solid-state reactions can occur at specific, relatively low temperatures (e.g., 400-500°C). rsc.orgacs.org Controlling the heating rate is also crucial; slower temperature ramps can allow for more complete conversion of intermediate phases and prevent unwanted side reactions or morphological changes caused by excessive heat accumulation. rsc.orgacs.org

Surfactant-Assisted Solid-State Synthesis for Nanostructures

The fabrication of this compound nanostructures can be effectively achieved through surfactant-assisted solid-state synthesis. This method is noted for its simplicity and efficiency, often involving the direct grinding of precursors at low heating temperatures. Research has demonstrated that by grinding magnesium acetate and oxalic acid together, it is possible to produce this compound hollow nanospheres. researchgate.net

The introduction of a surfactant into this solid-state reaction provides a powerful tool for morphological control. A key finding indicates that modifying the direct grinding process with a suitable surfactant can transform the resulting nanostructures from hollow nanospheres into nanorods. researchgate.net This highlights the surfactant's role in directing the assembly and growth of the crystal structures. The mechanism often involves the surfactant crystals acting as templates, where metal ions arrange within the interlayer spaces, followed by hydrolysis and controlled condensation to form the desired nanostructures.

While not involving a purely solid-state reaction, related research on surfactant-assisted precipitation methods further underscores the role of surfactants in controlling particle size and morphology. For instance, the use of cetyltrimethylammonium bromide (CTAB) as a surfactant in the synthesis of this compound nanostructures has been shown to be a crucial step for producing magnesium oxide nanoparticles with a high surface area and controlled dimensions. scielo.br Similarly, block copolymers like Pluronic F127 have been used as stabilizers in reactions between magnesium acetate and ammonium (B1175870) oxalate, which first yield a this compound precursor, to create mesoporous structures.

| Precursors | Synthesis Method | Surfactant | Resulting Nanostructure |

| Magnesium Acetate, Oxalic Acid | Direct Grinding | None | Hollow Nanospheres |

| Magnesium Acetate, Oxalic Acid | Direct Grinding | "Suitable Surfactant" | Nanorods |

Hydrothermal and Solvothermal Synthesis of this compound Phases

Hydrothermal and solvothermal synthesis represent versatile methods for producing crystalline materials from solutions under elevated temperature and pressure. Solvothermal synthesis, by definition, involves dissolving magnesium salts in water or other solvents under these conditions to promote crystallization. scielo.br These techniques are advantageous for producing well-crystallized products directly, often bypassing the need for post-synthesis high-temperature annealing. acs.org

While specific literature detailing the hydrothermal synthesis of pure this compound is limited, the principles are well-established for related compounds. Generally, the process involves mixing aqueous solutions of a magnesium salt (e.g., magnesium chloride) and an oxalate source in a sealed vessel (autoclave) and heating it above the boiling point of water. mdpi.com Factors such as precursor concentration, temperature, and reaction time are critical in controlling the phase and morphology of the final product. scielo.br

Solvothermal synthesis of magnesium-based coordination polymers, which are structurally related to this compound, has been successfully demonstrated. In one study, magnesium nitrate hexahydrate was used as the metal source with various organic linkers in a solvent mixture of N,N-dimethylformamide (DMF) and water. analis.com.my This approach yielded crystalline metal-organic frameworks (MOFs), indicating that such solvent systems are effective for promoting the coordination of magnesium ions. analis.com.my Another relevant method is the sol-gel process, where magnesium acetate and oxalic acid are dissolved in a solvent like methanol to form a this compound precursor gel, which is subsequently processed. orientjchem.org

Microwave-assisted solvothermal synthesis has been shown to be particularly effective for producing iron(II) oxalate nanorods, a compound analogous to this compound. This method facilitates rapid, uniform heating, leading to the formation of desired structures in short reaction times without the need for surfactants. confer.cz This suggests that similar microwave-assisted routes could be highly effective for the controlled synthesis of this compound phases.

| Synthesis Method | Magnesium Precursor | Oxalate/Linker Source | Solvent System | Typical Conditions |

| Solvothermal (MOF) | Magnesium Nitrate Hexahydrate | Malic Acid, Tartaric Acid | N,N-dimethylformamide (DMF) / Water | High Temperature & Pressure |

| Sol-Gel (Precursor) | Magnesium Acetate | Oxalic Acid | Methanol | Gel formation followed by heating |

| Microwave Solvothermal (Analogous FeC₂O₄) | Ammonium iron(II) sulfate | Oxalic Acid | Ethylene Glycol / Water | 100°C, Pressurized Reactor |

Green Chemistry Approaches in this compound Production

Green chemistry principles are increasingly being applied to the synthesis of inorganic compounds like this compound, focusing on reducing waste, using less hazardous materials, and improving energy efficiency.

A significant green approach involves the use of environmentally benign solvents. The synthesis of Group II metal oxalates, including this compound, has been demonstrated in simple, water-based reactions. csic.es This method avoids the use of toxic organic solvents, aligning with a core principle of green chemistry.

Another key strategy is the utilization of waste streams as starting materials. Notably, oxalic acid, a primary precursor for this compound, can be sustainably produced from captured carbon dioxide (CO₂). csic.esgoogle.com Several pathways exist for this conversion, including the electrochemical reduction of CO₂ to formate, which is then thermally coupled to produce oxalate. jst.go.jp This process effectively turns a greenhouse gas into a valuable chemical feedstock. The resulting "green" oxalic acid can then be reacted with magnesium-containing minerals or industrial byproducts, such as dead-burned magnesia, to form this compound. csic.es This entire cycle can be part of a carbon capture and utilization (CCU) strategy, where this compound serves as a stable, solid-state form of carbon storage. google.commdpi.com

Solid-state synthesis, as described previously, can also be considered a green methodology. By reacting precursors like magnesium acetate and oxalic acid via grinding, the need for bulk solvents is eliminated, which reduces waste and simplifies product work-up. researchgate.net

Future green approaches may involve biosynthesis or the use of bio-derived reagents. The synthesis of metallic nanoparticles using plant extracts is a burgeoning field of green chemistry. ijraset.com While not yet documented specifically for this compound, these methods use natural compounds as reducing and capping agents, offering a potential pathway for even more environmentally friendly production in the future.

| Green Chemistry Principle | Application in this compound Synthesis | Research Finding |

| Use of Safer Solvents | Reaction conducted in aqueous media. | Synthesis from magnesium chloride and an oxalate source in water minimizes the use of hazardous organic solvents. |

| Use of Renewable/Waste Feedstocks | Synthesis of oxalic acid from captured CO₂. | Oxalic acid, a key precursor, can be produced from CO₂, making the overall process potentially carbon-negative. csic.esgoogle.com |

| Waste Prevention | Use of solvent-free solid-state reactions. | Direct grinding of precursors eliminates solvent waste and simplifies purification. researchgate.net |

| Carbon Mineralization | Reaction of CO₂-derived oxalic acid with magnesium minerals. | Forms stable this compound, acting as a method for long-term carbon storage. google.com |

Crystallography and Structural Elucidation of Magnesium Oxalate

Crystal Structures of Magnesium Oxalate (B1200264) Hydrates (e.g., Dihydrate, MgC₂O₄·2H₂O)

Magnesium oxalate dihydrate (MgC₂O₄·2H₂O) is the most extensively studied hydrate. Its crystal structure has been determined through techniques like X-ray diffraction, revealing a well-ordered arrangement of magnesium ions, oxalate ions, and water molecules.

This compound dihydrate is known to crystallize in the monoclinic system. This is the most commonly reported and stable polymorphic form under typical crystallization conditions. In this structure, the magnesium ion is coordinated by six oxygen atoms. Two of these oxygen atoms are from a bidentate oxalate group, and the other four are from four different water molecules. This coordination forms a distorted octahedral geometry around the magnesium ion. The oxalate ions act as bridging ligands, connecting the magnesium centers to form a polymeric chain. These chains are then linked by hydrogen bonds involving the coordinated water molecules.

While the monoclinic form is predominant, studies have also explored the possibility of other polymorphic or pseudopolymorphic forms under different conditions, though these are less common. The structure of anhydrous this compound has also been investigated and is found to have two known forms, α-MgC₂O₄ and β-MgC₂O₄.

The crystal structure of monoclinic this compound dihydrate has been precisely characterized. The space group is consistently reported as C2/c. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined with high precision.

Below is a table summarizing the reported unit cell parameters for this compound dihydrate from various studies.

| Parameter | Reported Value |

| a | 12.678(5) Å |

| b | 5.396(2) Å |

| c | 7.910(4) Å |

| β | 129.53(3)° |

| Space Group | C2/c |

| Z (Formula units per unit cell) | 4 |

| Source: Based on data from reference |

Crystal Morphology and Habit Modification

The external shape, or morphology, of this compound crystals is not fixed and can be significantly altered by the conditions under which they are grown. This phenomenon, known as habit modification, is of great interest in materials science.

Several factors can influence the final shape of this compound crystals. The pH of the growth medium is a critical parameter; changes in pH can affect the surface energy of different crystal faces, promoting or inhibiting growth in specific directions.

The interplay of the factors mentioned above leads to the formation of diverse crystal morphologies. In the absence of significant impurities and at certain pH levels, this compound dihydrate tends to grow as bipyramidal or prismatic crystals.

However, under different conditions, other shapes can be produced. For example, the presence of certain additives can favor the growth of elongated, rod-like or needle-like crystals by inhibiting growth on the side faces while allowing faster growth along the primary axis. In gelled media, the growth process is often diffusion-controlled, which can lead to the formation of spherulitic or dendritic crystal aggregates. The specific growth mechanism, whether it be layer-by-layer growth, spiral growth, or dendritic growth, is determined by the degree of supersaturation and the presence of growth-directing agents.

Nanocrystalline and Amorphous Phases of this compound

Beyond well-defined single crystals, this compound can also exist in nanocrystalline and amorphous forms. These materials have distinct properties compared to their bulk crystalline counterparts due to their high surface area and disordered structures.

Nanocrystalline this compound, consisting of crystals with dimensions on the nanometer scale, can be synthesized through various methods, such as precipitation in microemulsions or using structure-directing agents. These nanocrystals may exhibit different morphologies and crystallographic properties compared to larger crystals.

Amorphous this compound lacks the long-range atomic order characteristic of crystalline materials. It can be formed under conditions of rapid precipitation or in the presence of strong growth inhibitors that prevent the formation of an ordered crystal lattice. The study of these non-crystalline phases is important for understanding the initial stages of nucleation and growth of this compound.

Synthesis and Characterization of Nanostructured this compound

The synthesis of nanostructured this compound (MgC₂O₄), typically as the dihydrate (MgC₂O₄·2H₂O), has been achieved through various methods designed to control particle size, morphology, and purity. These methods are crucial for producing materials with tailored properties for applications such as being a precursor for nano-sized magnesium oxide. wikipedia.org

Common synthesis routes include microwave-assisted thermal double decomposition, sol-gel processes, and solid-state reactions. scispace.comunsri.ac.idresearchgate.net A microwave-assisted method, for instance, involves the reaction of magnesium acetate (B1210297) tetrahydrate (Mg(OAc)₂·4H₂O) with oxalic acid dihydrate (C₂H₂O₄·2H₂O) in a microwave reactor. scispace.com This technique is valued for its ability to produce pure, nanometer-sized powders rapidly. scispace.comresearchgate.net Another approach is the one-step solid-state chemical reaction at low heating temperatures, where magnesium acetate and oxalic acid are ground together to produce hollow nanostructures. researchgate.net The sol-gel method is also employed, where magnesium acetate is dissolved in a solvent like ethanol (B145695), and oxalic acid is added to form a gel. unsri.ac.id This gel is then heated to produce solid this compound, which can be subsequently calcined to form magnesium oxide nanoparticles. unsri.ac.idscientific.net

The characterization of these nanostructures is essential for understanding their crystallographic and morphological properties. Key analytical techniques include X-ray Diffraction (XRD) for structural elucidation, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for determining particle size and shape, and Fourier Transform Infrared (FTIR) spectroscopy for investigating chemical bonding. scispace.comunsri.ac.idresearchgate.net

Research findings have detailed the specific characteristics of the synthesized nanomaterials. For example, this compound dihydrate nanoparticles synthesized via a microwave-assisted route were identified as nanorods with a diameter of approximately 80-88 nm and a length up to 549 nm. scispace.comresearchgate.netqut.edu.au XRD analysis confirmed that the resulting powder possesses a distorted rhombic octahedral structure. scispace.comresearchgate.net Solid-state synthesis has been shown to produce hollow nanospheres of this compound. researchgate.net

Interactive Data Table: Synthesis of Nanostructured this compound

| Synthesis Method | Precursors | Key Process Details | Resulting Nanostructure | Reference |

|---|---|---|---|---|

| Microwave-Assisted Double Decomposition | Magnesium acetate tetrahydrate, Oxalic acid dihydrate | Reaction in a microwave reactor for ~5 minutes under boiling conditions. | Nanorods (80 nm diameter, 549 nm length) with a distorted rhombic octahedral structure. | scispace.comqut.edu.au |

| Solid-State Reaction | Magnesium acetate, Oxalic acid | Direct grinding of precursors at a low heating temperature. | Hollow nanospheres. | researchgate.net |

| Sol-Gel | Magnesium acetate, Oxalic acid | Gel formation in ethanol, followed by heating at 100°C for 24 hours. | Solid this compound (precursor for MgO nanomaterial). | unsri.ac.id |

Structural analysis using XRD provides detailed crystallographic data. This compound dihydrate (glushinskite) is known to crystallize in the monoclinic system (space group C2/c). arizona.eduresearchgate.net However, a new orthorhombic polymorph (β-Mg(C₂O₄)·2H₂O) has also been identified. nih.gov The powder XRD pattern of microwave-synthesized nano-crystals corresponds to the pure dihydrate form, with an average particle size calculated from the diffraction peaks to be around 83 nm. scispace.com

Interactive Data Table: Crystallographic Data for this compound Dihydrate Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

|---|---|---|---|---|

| α-MgC₂O₄·2H₂O (glushinskite) | Monoclinic | C2/c | a = 12.675, b = 5.406, c = 9.984, β = 129.45 | arizona.edu |

| β-MgC₂O₄·2H₂O | Orthorhombic | Cccm or Fddd | a = 5.3940, b = 12.691, c = 15.399 | nih.govresearchgate.net |

FTIR spectroscopy helps to confirm the functional groups present. In this compound synthesized via the sol-gel method, characteristic peaks have been identified at wavenumbers including 3408.22 cm⁻¹ (O-H stretching), 1709.35 cm⁻¹, 1375.39 cm⁻¹, and 830.32 cm⁻¹. unsri.ac.id

Influence of Confinement and Surface Effects on Crystal Structure

The environment in which a crystal forms can significantly influence its final structure, polymorph, and morphology. Confinement and surface effects are two critical factors that can alter the crystallization pathway of this compound from what is observed in bulk solution.

Confinement, such as crystallization within the nanopores of a membrane or other templates, can have profound effects on nucleation and crystal growth. whiterose.ac.uk It can influence crystal structure and polymorph selection, often stabilizing metastable phases that are not favored in bulk conditions. whiterose.ac.uk For example, studies on calcium carbonate have shown that confinement within submicron pores promotes the formation of the aragonite polymorph over the more stable calcite, an effect that becomes more pronounced as pore size decreases. pnas.orgpnas.org This phenomenon is attributed to a modified ionic environment near the pore surfaces. pnas.orgpnas.org While specific studies on this compound are less common, these principles suggest that confining its crystallization could be a method to selectively produce its different known polymorphs, such as the monoclinic (α) and orthorhombic (β) forms. nih.govresearchgate.net The restricted volume can alter nucleation rates and limit the ultimate size of the crystals that can form. whiterose.ac.uk

Surface effects also play a crucial role in the crystallization process. The interaction of ions and molecules with the surface of a growing crystal can inhibit or promote growth and can alter the crystal's habit. Research on the related compound calcium oxalate has shown that magnesium ions in solution can adsorb to the crystal surface. nih.gov This surface adsorption can inhibit the adhesion of calcium oxalate crystals to cells, a significant finding in the context of kidney stone formation. nih.govacs.org Even without being incorporated into the crystal lattice, these surface-adsorbed ions exert an influence by altering localized charge effects. nih.gov Similarly, for this compound, the presence of various ions in the crystallization medium could lead to their adsorption on the nascent crystal faces, potentially modifying growth rates on different crystallographic planes and thus altering the final morphology.

Furthermore, the inherent crystal structure of a material dictates its physical properties and behavior. For earth alkali oxalates, the structural changes during dehydration are linked to the reversibility of the process. acs.org Upon dehydration, this compound transitions into a dense network structure, which physically hinders the access of water vapor back into the material, making rehydration difficult. acs.org This contrasts with calcium oxalate, which maintains a more open structure during dehydration, allowing for reversible water uptake. acs.org This demonstrates a direct link between the crystallographic arrangement and the material's functional behavior under thermal stress.

Advanced Spectroscopic and Microscopic Characterization of Magnesium Oxalate

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for the structural analysis of crystalline materials like magnesium oxalate (B1200264). It provides information on phase composition, purity, crystallite size, and lattice strain.

XRD analysis is instrumental in identifying the crystalline phases of synthesized magnesium oxalate and assessing its purity. drawellanalytical.comucmerced.eduacs.org The diffraction pattern of this compound dihydrate is compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm its phase. drawellanalytical.comucmerced.edu

Studies have shown that this compound dihydrate (MgC₂O₄·2H₂O) can exist in different polymorphic forms, such as monoclinic (α-modification) and orthorhombic (β-modification). researchgate.netnih.gov The α-form typically belongs to the C2/c space group, while the β-form can have Fddd or Cccm space groups. researchgate.net For instance, a new polymorph, β-MgC₂O₄·2H₂O, was identified to crystallize in the orthorhombic space group Fddd. researchgate.net The powder XRD pattern of experimentally synthesized crystals often shows good agreement with calculated patterns from single-crystal data, confirming the phase purity. nih.gov

In some synthesis processes, XRD is used to track the conversion of precursors, like magnesium acetate (B1210297), into this compound. semanticscholar.orgunsri.ac.id The appearance of characteristic peaks for Mg-oxalate and the absence of precursor peaks indicate the completion of the reaction and the purity of the product. unsri.ac.idresearchgate.net For example, characteristic XRD peaks for this compound have been identified at 2θ angles of 17.95°, 22.97°, 25.02°, 27.94°, 35.10°, 37.63°, and 44.16°. unsri.ac.idresearchgate.net The purity of a magnesium powder sample was determined to be 93.1% through analysis of its composition. usk.ac.idresearchgate.net

XRD peak broadening analysis is a common method to determine the average crystallite size and the amount of lattice strain within the this compound crystals. The Williamson-Hall (W-H) method is a widely used approach for this purpose. rigaku.com This method assumes that the total peak broadening is a sum of contributions from the crystallite size and the lattice strain. rigaku.com

By plotting the peak width against the scattering vector, the crystallite size and lattice strain can be estimated from the y-intercept and the slope of the linear regression, respectively. rigaku.com For instance, in a study on this compound nanocrystals, the average crystallite size was calculated to be 83 nm using XRD data. scispace.com Another analysis using the Scherrer equation determined an average crystal size of 9.21 nm for magnesium oxide nanoparticles derived from this compound. researchgate.netresearchgate.net The dislocation density, a measure of defects in the crystal, can also be derived from the crystallite size. researchgate.net

The modified Williamson-Hall plot is another tool used to determine microstructural properties like strain, stress, and energy density from XRD data. semanticscholar.org For MgO nanoparticles synthesized from a this compound precursor, values for strain (ε), stress (σ), and energy density (ued) have been calculated. semanticscholar.org

Table 1: Crystallite Size and Microstructural Properties of Magnesium Compounds from XRD Analysis

| Sample | Method | Average Crystallite Size (nm) | Lattice Strain (ε) | Reference |

| This compound Nanocrystals | XRD | 83 | - | scispace.com |

| MgO Nanoparticles | Scherrer's Equation | 9.21 | - | researchgate.netresearchgate.net |

| MgO Nanoparticles | Modified Williamson-Hall | - | 1.5 x 10⁻⁴ | semanticscholar.org |

| Raw Magnesium Alloy Plate | Williamson-Hall | 276 ± 78 | 0.048 ± 0.005% | rigaku.com |

| Coated Magnesium Alloy Plate | Williamson-Hall | 358 ± 245 | 0.043 ± 0.010% | rigaku.com |

This table is interactive. Click on the headers to sort the data.

Rietveld refinement is a powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental XRD data. ijarset.comresearchgate.net This method allows for the precise determination of lattice parameters, atomic positions, and other structural details. ijarset.comcambridge.org

For a new polymorph of this compound dihydrate (β-MgC₂O₄·2H₂O), Rietveld refinement of single-crystal X-ray diffraction data yielded detailed structural information. nih.govresearchgate.net The refinement confirmed an orthorhombic crystal system with a space group of Fddd and provided the lattice parameters: a = 5.3940 (11) Å, b = 12.691 (3) Å, and c = 15.399 (3) Å. nih.gov The refinement resulted in low R-factors (R[F² > 2σ(F²)] = 0.034), indicating a good fit between the observed and calculated patterns. nih.gov

Rietveld analysis has also been applied to study the crystal structure of magnesium powder, revealing a hexagonal close-packed structure with specific lattice constants. usk.ac.id The quality of the Rietveld fit is assessed by minimizing a quantity Sy, which represents the difference between the calculated and observed intensities at each step of the diffraction pattern. researchgate.net

Electron Microscopy Techniques

Electron microscopy provides direct visualization of the morphology and nanostructure of this compound particles, complementing the structural information obtained from XRD.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology, shape, and aggregation of this compound crystals. semanticscholar.orgresearchgate.netarizona.eduapsnet.org SEM images can reveal a variety of morphologies depending on the synthesis conditions.

For instance, this compound complexes produced by a sol-gel method appeared as solid layers formed by a linear polymer complex network. semanticscholar.orgresearchgate.net In other studies, this compound crystals have been observed as distorted pyramidal forms, often with curved and striated faces. arizona.edu The size of these crystals can range from 2 to 5 µm. arizona.edu

SEM analysis of lesions on coffee leaves incited by the fungus Mycena citricolor revealed the presence of this compound crystals in various forms, including single rhombic crystals, druse aggregates, and conglomerates. apsnet.org The formation of these crystals is a result of the sequestration of magnesium from the leaf by oxalic acid produced by the fungus. apsnet.org

The morphology of magnesium oxide nanoparticles derived from the calcination of this compound has also been studied using SEM. scientific.net The shape of the MgO particles was found to vary from spherical at lower calcination temperatures to more cubic with less agglomeration at higher temperatures. scientific.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to analyze the internal structure and nanostructure of this compound. researchgate.netqut.edu.au TEM is particularly useful for characterizing nanoparticles. researchgate.net

In the synthesis of this compound nanocrystals, TEM images have shown that the particles are cylindrical rods. scispace.com The dimensions of these nanorods were measured to be approximately 80-88 nm in diameter and 549 nm in length. scispace.comqut.edu.au Further analysis described the structure as having an octahedral environment, which is consistent with XRD results. scispace.com

TEM has also been instrumental in characterizing magnesium oxide (MgO) nanocrystals prepared from a this compound precursor. researchgate.net The analysis demonstrated MgO nanocrystals with an average diameter of about 20–25 nm. researchgate.net

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX) spectroscopy is a powerful technique for determining the elemental composition of a material. When applied to this compound, EDX analysis confirms the presence of the constituent elements: magnesium (Mg), carbon (C), and oxygen (O). This non-destructive method bombards the sample with an electron beam, causing the atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis.

EDX spectra of this compound typically show distinct peaks corresponding to the Kα lines of carbon, oxygen, and magnesium. The relative intensities of these peaks can be used to determine the atomic and weight percentages of each element in the sample, confirming the stoichiometry of the compound. For this compound dihydrate (MgC₂O₄·2H₂O), the analysis verifies the expected elemental ratios. This technique is crucial for confirming the purity of synthesized this compound and for analyzing its distribution in various matrices.

Table 1: Typical Elemental Composition of this compound from EDX Analysis

| Element | Symbol | Atomic % (Theoretical) | Weight % (Theoretical) |

|---|---|---|---|

| Magnesium | Mg | 9.1 | 16.4 |

| Carbon | C | 18.2 | 16.2 |

| Oxygen | O | 72.7 | 67.4 |

Note: Theoretical values are for anhydrous this compound (MgC₂O₄). The presence of water of hydration in samples would alter these percentages.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its chemical bonds, particularly those of the oxalate group and water of hydration.

The analysis of this compound dihydrate (MgC₂O₄·2H₂O) reveals several key spectral features. A broad absorption band is typically observed in the high-frequency region, between 3000 and 3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water molecules present in the crystal lattice. The presence of a band around 1650 cm⁻¹ is attributed to the H-O-H bending vibration of these water molecules.

The vibrations of the oxalate anion (C₂O₄²⁻) dominate the fingerprint region of the spectrum. The most intense bands are the asymmetric and symmetric stretching vibrations of the C=O bonds, which typically appear around 1640 cm⁻¹ and 1320 cm⁻¹, respectively. Another significant band, often observed near 1360 cm⁻¹, is also assigned to the symmetric C-O stretching. The C-C stretching vibration of the oxalate group is found at approximately 916 cm⁻¹. Additionally, a band around 800-825 cm⁻¹ corresponds to O-C=O bending modes coupled with C-C stretching.

Table 2: Characteristic FTIR Absorption Bands for this compound Dihydrate

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3450 | O-H stretching (asymmetric) | Water of Hydration |

| ~3060 | O-H stretching (symmetric) | Water of Hydration |

| ~1650 | H-O-H bending | Water of Hydration |

| ~1640 | C=O asymmetric stretching | Oxalate Group |

| ~1360 | C-O symmetric stretching + O-C=O bending | Oxalate Group |

| ~1320 | C-O symmetric stretching | Oxalate Group |

| ~916 | C-C stretching | Oxalate Group |

Raman Spectroscopy for Molecular Vibrations and Phase Transitions

Raman spectroscopy provides complementary information to FTIR, probing molecular vibrations that induce a change in polarizability. The Raman spectrum of this compound is particularly useful for studying the oxalate ion's vibrations and detecting phase transitions.

The most intense peak in the Raman spectrum of this compound is typically the symmetric C-C stretching vibration, which appears as a strong band around 900 cm⁻¹. The symmetric stretching of the C-O bonds is observed as a strong band near 1470-1495 cm⁻¹. The asymmetric C-O stretching modes are also visible, though generally weaker in Raman than in IR, appearing in the 1600-1700 cm⁻¹ region. Other bands corresponding to rocking, wagging, and twisting motions of the oxalate group are found at lower frequencies.

Raman spectroscopy is also a sensitive technique for monitoring phase transitions, such as those induced by changes in temperature or pressure. For instance, the dehydration of this compound dihydrate to anhydrous this compound can be tracked by observing shifts in the positions and widths of the Raman bands, particularly those associated with the water molecules and the changes in the crystal lattice.

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1493 | C-O symmetric stretching |

| ~1473 | C-O symmetric stretching |

| ~901 | C-C symmetric stretching |

| ~598 | O-C-O bending |

Thermal Analysis (TGA/DTA)

Dehydration Processes and Water Content Determination

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for investigating the thermal stability and dehydration of hydrated compounds like this compound dihydrate (MgC₂O₄·2H₂O). TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

When this compound dihydrate is heated, TGA curves show a distinct two-step mass loss corresponding to the removal of the two water molecules of hydration. The first dehydration step typically occurs in the temperature range of approximately 100-180°C, and the second step occurs between 180-250°C. The total mass loss observed in these steps corresponds to the theoretical water content of the dihydrate, which is approximately 24.3%. This allows for precise experimental determination of the water content in a given sample.

The DTA curve shows corresponding endothermic peaks for each dehydration step, indicating that energy is absorbed to break the bonds holding the water molecules within the crystal structure. The presence of two distinct steps suggests that the water molecules are bound with different energies within the crystal lattice.

Thermal Decomposition Pathways and Product Evolution

Following dehydration, further heating of the resulting anhydrous this compound leads to its thermal decomposition. TGA and DTA are instrumental in elucidating the pathway of this decomposition.

The decomposition of anhydrous this compound typically begins at temperatures around 400°C and is complete by about 500°C. This process involves a single, sharp mass loss step as observed in the TGA curve. The decomposition reaction involves the breakdown of the oxalate anion, leading to the formation of solid magnesium oxide (MgO) and the evolution of gaseous carbon monoxide (CO) and carbon dioxide (CO₂).

MgC₂O₄(s) → MgO(s) + CO(g) + CO₂(g)

The DTA curve shows a strong exothermic peak in this temperature range, indicating that the decomposition process is highly energetic and releases heat. The final residual mass measured by TGA corresponds to the theoretical mass of magnesium oxide, confirming the proposed decomposition pathway.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound dihydrate |

| Magnesium oxide |

| Carbon monoxide |

Reaction Mechanisms and Kinetics of Magnesium Oxalate Transformations

Precipitation Kinetics of Magnesium Oxalate (B1200264)

The formation of solid magnesium oxalate from a supersaturated solution is a dynamic process governed by the principles of precipitation kinetics. This process is fundamental in various natural and industrial settings, from the formation of mineral deposits to the synthesis of precursors for advanced materials. ontosight.ai

The precipitation of this compound is a first-order reaction with respect to the concentration of this compound. researchgate.net This indicates that the rate of precipitation is directly proportional to the concentration of the supersaturated this compound solution. Kinetic studies involving the precipitation of this compound from sea bittern have determined the rate constants at various conditions. researchgate.netarpnjournals.org The process involves the initial formation of stable nuclei within the supersaturated medium, followed by the growth of these nuclei into larger crystals.

Research has shown that the precipitation reaction to form this compound is largely complete within the first 90 minutes. arpnjournals.org The rate constant is not significantly affected by increases in temperature, suggesting that 25°C is an optimal operating temperature for the reaction. researchgate.netarpnjournals.org The morphology of the resulting crystals can be controlled through reaction parameters, with studies reporting the formation of spherical this compound particles with a uniform diameter of approximately 0.5 μm. researchgate.netarpnjournals.org The kinetics of decomposition for synthetic glushinskite (the naturally occurring form of this compound dihydrate) has been described by the Avrami-Erofeev nuclei growth model. qut.edu.au

Table 1: Kinetic Parameters for this compound Precipitation

| Parameter | Value/Observation | Conditions | Source(s) |

|---|---|---|---|

| Reaction Order | First-order w.r.t. MgC₂O₄ | pH=4, Molar Ratio=1:1, Temp=25°C | researchgate.net |

| Optimal Temperature | 25°C | Rate constant not strongly affected by temperature increase. | researchgate.net, arpnjournals.org |

| Optimal pH | 4 | Above pH 4, decomposition to magnesium hydroxide (B78521) can occur. | arpnjournals.org |

| Optimal Molar Ratio | 1:1 (Mg²⁺:C₂O₄²⁻) | Rate constant stabilizes at MR 1:1 to 1:1.4. | arpnjournals.org |

| Reaction Completion | ~90 minutes | Equilibrium reached within the first 90 min. | arpnjournals.org |

| Kinetic Model | Avrami-Erofeev nuclei growth | Applies to the dehydration of MgC₂O₄·2H₂O. | qut.edu.au |

Supersaturation is the primary driving force for both nucleation and crystal growth. iwaponline.com It is influenced by factors such as reactant concentrations, temperature, and the presence of other ions that can form soluble complexes. nih.gov The induction time, defined as the period between the establishment of supersaturation and the detection of new crystal nuclei, is inversely proportional to the nucleation rate. mdpi.com

Several factors influence the supersaturation and induction time of oxalate crystallization:

Complexation: The presence of ions that form complexes with either magnesium or oxalate can reduce the effective supersaturation. For instance, magnesium ions are known to complex with oxalate, which decreases the supersaturation of calcium oxalate and prolongs its induction time. auajournals.org

Temperature: In cooling crystallization, the saturation temperature is a key factor for creating supersaturation. iwaponline.com However, for the precipitation of this compound, the rate constant is not strongly affected by temperature changes between 15°C and 80°C. arpnjournals.orgarpnjournals.org

The relationship between induction time and supersaturation can be used to calculate thermodynamic parameters like the surface energy of the forming crystals. researchgate.net

The kinetics of this compound crystallization can be significantly altered by the presence of impurities or additives in the solution. d-nb.info These substances can act as inhibitors, slowing down crystal growth, or as promoters. d-nb.info The mechanism often involves the adsorption of the impurity onto the crystal surface, blocking active sites for growth. researchgate.net

Inhibition: In the context of calcium oxalate crystallization, which is often studied in relation to kidney stones, magnesium ions act as inhibitors. nih.govnih.gov Magnesium reduces the nucleation and growth rates by decreasing the supersaturation through complex formation with oxalate and by potentially altering the growth process itself. auajournals.orgnih.govnih.govresearchgate.net Other known inhibitors of oxalate crystallization include citrate (B86180), phytate, and certain proteins like osteopontin. mdpi.comauajournals.org Studies have shown that the inhibitory effect on calcium oxalate nucleation increases in the order of magnesium < citrate < phytate. mdpi.com

Synergistic Effects: Some inhibitors can work together to produce a greater effect than the sum of their individual actions. A significant synergistic inhibitory effect has been observed between magnesium and phytate on calcium oxalate crystallization. auajournals.org

Morphological Changes: Additives can not only inhibit growth but also change the resulting crystal morphology. osti.gov In calcium oxalate systems, magnesium has been observed to favor the formation of calcium oxalate dihydrate over the monohydrate form at high concentrations. nih.gov

Table 2: Effect of Inhibitors on Oxalate Crystallization

| Inhibitor | Effect on Calcium Oxalate Crystallization | Mechanism | Source(s) |

|---|---|---|---|

| Magnesium (Mg²⁺) | Decreases nucleation and growth rates; prolongs induction time. | Reduces supersaturation by complexing with oxalate; may also alter the growth process directly. | nih.gov, nih.gov, mdpi.com, auajournals.org |

| Citrate | Inhibits nucleation and growth. | Reduces supersaturation by complexing with calcium; adsorbs to crystal surfaces. | mdpi.com, auajournals.org, osti.gov |

| Phytate | Strong inhibitor of nucleation and growth. | Adsorbs to crystal surfaces, preventing the formation of certain crystal hydrates. | auajournals.org |

| Osteopontin (OPN) | Strong inhibitor of nucleation, effective at very low concentrations. | Adsorbs to crystal surfaces. | aip.org, aip.org, researchgate.net |

Thermal Decomposition Kinetics of this compound

This compound, typically found in its dihydrate form (MgC₂O₄·2H₂O), undergoes a multi-stage thermal decomposition process when heated. ontosight.aiwikipedia.org This process is crucial for applications such as the synthesis of high-purity magnesium oxide nanocrystals. researchgate.net

The first stage in the thermal decomposition of this compound dihydrate is dehydration. This step involves the loss of its two water molecules to form anhydrous this compound (MgC₂O₄). This endothermic process typically occurs in the temperature range of 146°C to 150°C. qut.edu.auwikipedia.org

MgC₂O₄·2H₂O(s) → MgC₂O₄(s) + 2H₂O(g) wikipedia.org

Kinetic studies of this dehydration step under isothermal conditions have shown that the reaction rate is dependent on the surrounding water vapor pressure. researchgate.net The kinetics of this dehydration have been described using the Avrami-Erofeev nuclei growth model, indicating that the reaction proceeds through the formation and growth of nuclei of the anhydrous phase within the dihydrate crystal. qut.edu.au Thermogravimetric analysis (TGA) shows a distinct weight loss of approximately 24.5% corresponding to the removal of the water of crystallization. researchgate.net

Following dehydration, the resulting anhydrous this compound is stable up to higher temperatures. The second major decomposition stage occurs over a broad temperature range, generally cited between 400°C and 620°C. wikipedia.orgresearchgate.net In this step, the anhydrous oxalate decomposes into solid magnesium oxide (MgO) and gaseous carbon oxides. wikipedia.orgprochemonline.com

The decomposition mechanism is complex and can proceed through intermediate steps. One proposed pathway involves the initial formation of magnesium carbonate (MgCO₃) and carbon monoxide (CO). wikipedia.org

MgC₂O₄(s) → MgCO₃(s) + CO(g) wikipedia.org

Subsequently, the magnesium carbonate decomposes further at higher temperatures to yield magnesium oxide and carbon dioxide (CO₂). wikipedia.org The carbon monoxide produced can also be oxidized to carbon dioxide. wikipedia.org

MgCO₃(s) → MgO(s) + CO₂(g) wikipedia.org

Kinetic analysis of this decomposition step has also been modeled using the Avrami-Erofeev (A2) model. qut.edu.au Another kinetic study proposed a differential equation, da/dt = k₁(1 — a) + k₂a(1 — a), to represent the decomposition, where the first term represents a thermal decomposition path and the second term represents a path accelerated by the MgO product formed. acs.org The final solid product, magnesium oxide, is of significant interest, particularly when produced in nanocrystalline form for applications in catalysis and materials science. wikipedia.orgresearchgate.net

Table 3: Stages of Thermal Decomposition of this compound Dihydrate

| Stage | Process | Temperature Range | Products | Source(s) |

|---|---|---|---|---|

| 1 | Dehydration | ~146 - 150 °C | Anhydrous this compound (MgC₂O₄), Water (H₂O) | wikipedia.org, qut.edu.au, researchgate.net |

| 2 | Decomposition | ~400 - 620 °C | Magnesium Oxide (MgO), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | wikipedia.org, acs.org, qut.edu.au |

Solid-State Transformations Involving this compound

MgC₂O₄·2H₂O(s) → MgC₂O₄(s) + 2H₂O(g)

MgC₂O₄(s) → MgO(s) + CO(g) + CO₂(g)

The crystallinity of the resulting products can be influenced by the reaction conditions. For example, the dehydration of this compound dihydrate under vacuum can produce an amorphous anhydrous salt, whereas dehydration in the presence of water vapor can yield a crystalline product. researchgate.net

Beyond simple decomposition, this compound is involved in more complex solid-state phenomena. It can form solid solutions with other metal oxalates. For instance, a solid solution series between lindbergite (manganese oxalate dihydrate) and glushinskite (this compound dihydrate) has been synthesized. mdpi.com These solid solutions, (Mn, Mg)C₂O₄·2H₂O, demonstrate how ionic substitution of magnesium for manganese can occur within the crystal lattice, leading to phase transformations between different crystal structures (monoclinic and orthorhombic) depending on the Mg/(Mg+Mn) ratio. mdpi.com

Furthermore, this compound serves as a precursor in the synthesis of advanced materials. The sol-gel synthesis involving this compound dihydrate is a method used to produce nano-sized magnesium oxide particles. wikipedia.orgnih.gov These nanoparticles exhibit a high surface-area-to-volume ratio, making them suitable for applications in catalysis. wikipedia.org The thermal decomposition of the oxalate precursor is a critical step in controlling the microstructure and crystallite size of the final MgO product. cambridge.org Extremely fast solid-state chemical transformations have also been reported in mixtures of magnesium metal and this compound, which upon combustion, yield nanocarbons and magnesium oxide. researchgate.net

Heterogeneous Reaction Mechanisms on this compound Surfaces

The surface of this compound and its decomposition product, magnesium oxide, provides a reactive interface for various heterogeneous reactions. The decomposition of this compound itself is a classic example of a solid-state heterogeneous reaction, where the reaction initiates at specific sites (nuclei) on the crystal surface and proceeds at the interface between the reactant (MgC₂O₄) and the solid product (MgO). acs.orgacs.org The kinetics of this decomposition can be autocatalytic, where the MgO product surface accelerates the breakdown of the remaining oxalate. acs.org

While direct studies on heterogeneous reactions on this compound surfaces are not extensively documented, the reactivity can be inferred from the behavior of its decomposition product, magnesium oxide. MgO is well-known as a catalyst and a catalyst support for many chemical reactions. mdpi.comresearchgate.net The high surface area and basic sites of MgO derived from oxalate decomposition are crucial for its catalytic activity. cambridge.org

Heterogeneous reactions relevant to the product of this compound decomposition include:

Catalytic Hydrolysis and Oxidation: The surface of MgO can catalyze the hydrolysis of carbonyl sulfide (B99878) (OCS) to produce carbon dioxide and hydrogen sulfide (H₂S). nih.gov Subsequently, the H₂S can be oxidized on the MgO surface to form sulfite (B76179) and sulfate (B86663) species. nih.gov This indicates that the nascent MgO surface formed during oxalate decomposition would be highly reactive toward acidic gases.

Reactions with Atmospheric Pollutants: Studies have shown that sulfur dioxide (SO₂) reacts on the surface of MgO to form sulfite, which can then be promoted by ozone (O₃) or UV light to form sulfate. mdpi.com This highlights the potential for this compound-derived surfaces to interact with and transform atmospheric pollutants.

The use of this compound to synthesize catalytically active MgO underscores the importance of its surface chemistry. The transformation from oxalate to oxide creates a material with unique electronic and surface properties that facilitate heterogeneous catalysis, such as providing active sites for cleaving chemical bonds in reactant molecules. researchgate.net

Theoretical and Computational Investigations of Magnesium Oxalate

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes, such as ion interactions in solution and the initial stages of aggregation.

MD simulations have been instrumental in characterizing the fundamental interactions between magnesium ions (Mg²⁺), oxalate (B1200264) ions (C₂O₄²⁻), and the surrounding solvent molecules, typically water. These simulations reveal that the interaction between the divalent magnesium cation and water is significant, leading to the formation of a stable hydration shell. mdpi.com The structure of this primary hydration shell is crucial as it mediates the interaction between the magnesium ion and other ions in solution. acs.org

Theoretical studies show that the Mg²⁺ ion is typically coordinated by six water molecules in an octahedral arrangement. mdpi.com The strength of this ion-solvent interaction is a key factor influencing the subsequent ion-ion pairing with oxalate. The Mg–O bond distances within these hydrated clusters have been calculated to range from approximately 1.96 Å to 2.11 Å, increasing with the number of water molecules in the hydration shell. mdpi.com Natural bond orbital analysis indicates that the charge transfer between the magnesium cation and the surrounding water molecules increases as the Mg-O bond length stretches. mdpi.com

The interaction between the hydrated Mg²⁺ ion and an oxalate anion is primarily electrostatic. nih.gov However, compared to other divalent cations like calcium (Ca²⁺), the interaction of Mg²⁺ with oxalate is influenced by its stronger hydration shell. This strong solvation can affect the kinetics and thermodynamics of Mg²⁺-C₂O₄²⁻ ion pair formation. nih.gov Classical force fields used in MD simulations can be optimized using experimental data and first-principles simulations to accurately model both the structural and thermodynamic properties of these ion pairs. escholarship.org

| Cluster [Mg(H₂O)ₙ]²⁺ | Coordination Number (CN) | Calculated Mg-O Bond Distance (Å) | Interaction Character |

|---|---|---|---|

| n=1 | 1 | 1.957 | Electrostatic |

| n=2 | 2 | 2.001 | Electrostatic |

| n=3 | 3 | 2.043 | Electrostatic |

| n=4 | 4 | 2.072 | Electrostatic |

| n=5 | 5 | 2.095 | Electrostatic |

| n=6 | 6 | 2.108 | Electrostatic |

Molecular dynamics simulations are particularly effective for studying the early stages of crystallization, including the aggregation of ions to form clusters or pre-critical nuclei. nih.gov In the context of magnesium oxalate, MD simulations have often been performed in comparison to calcium oxalate to understand magnesium's role as an inhibitor of kidney stone formation. nih.govresearchgate.net

These studies show that the presence of magnesium ions tends to destabilize calcium oxalate ion pairs and reduce the average size of their aggregates. nih.govresearchgate.net This inhibitory effect is concentration-dependent; as the concentration of Mg²⁺ increases, the size of the resulting oxalate aggregates generally decreases. nih.gov The mechanism behind this is the competition between Mg²⁺ and Ca²⁺ for oxalate binding sites. While Mg²⁺ can form ion pairs with oxalate, these pairs are often less stable than their calcium counterparts, disrupting the ordered growth of a larger crystal lattice. researchgate.net The simulations show that aggregates grow through the association and dissociation of ions at the cluster's edge, a process that is kinetically hindered for larger, more stable structures. nih.gov The initial stages of aggregation involve the formation of smaller clusters, which can then merge or grow by adding individual ions from the solution. nih.govmdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the structural, electronic, and energetic properties of molecules and solid-state materials with high accuracy.

DFT calculations are used to explore the electronic properties and the nature of chemical bonds in this compound. By calculating the electron density distribution, researchers can analyze the characteristics of the ionic bond between the Mg²⁺ cation and the C₂O₄²⁻ anion. nih.gov These calculations can determine the degree of charge transfer between the ions and assess any covalent character in the Mg-O bonds.

The analysis of the electronic structure provides insights into the material's properties. arxiv.org For instance, DFT can be used to compute the band gap of the material, which helps to classify it as an insulator or semiconductor. mdpi.com For magnesium oxide (MgO), a related compound, DFT calculations have determined a band gap of around 4.55 eV and a Mg-O bond length of 2.125 Å, which serve as useful reference points for understanding the bonding in this compound. mdpi.com Furthermore, topological analysis of the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), can precisely characterize the nature of the interactions, including hydrogen bonds in hydrated forms of this compound. nih.gov

This compound can exist in different crystal structures, or polymorphs, each with a unique arrangement of ions in the crystal lattice. DFT is a powerful tool for investigating the relative stability of these polymorphs. By calculating the total energy of different potential crystal structures, the most thermodynamically stable form can be identified. curtin.edu.au

For example, DFT has been used to calculate the zone center optical phonons for the ambient triclinic phase of this compound, providing insight into its vibrational properties and dynamic stability. researchgate.net The computational methodology involves optimizing the geometry (lattice parameters and atomic positions) for each potential polymorph and then calculating its ground-state energy. curtin.edu.au The structure with the lowest energy is predicted to be the most stable at 0 K. By including vibrational contributions, the relative stability of polymorphs can also be predicted as a function of temperature. curtin.edu.au This approach is crucial for understanding phase transitions and for identifying the crystalline phases that are likely to form under different conditions.

| Hypothetical Polymorph | Crystal System | Calculated Total Energy (per formula unit) | Relative Energy (kJ·mol⁻¹) | Predicted Stability |

|---|---|---|---|---|

| This compound Form I | Triclinic | E₁ | 0.0 (Reference) | Most Stable |

| This compound Form II | Monoclinic | E₂ | E₂ - E₁ | Metastable |

| This compound Form III | Orthorhombic | E₃ | E₃ - E₁ | Metastable/Unstable |

Computational Modeling of Crystallization Processes

Beyond the atomic scale, computational models are used to simulate the entire crystallization process from solution. These models integrate knowledge of thermodynamics, kinetics, and fluid dynamics to predict how crystals nucleate, grow, and what their final properties will be.

The design and optimization of crystallization processes can be supported by a combination of computational fluid dynamics (CFD) and population balance equations (PBE). researchgate.netacs.org CFD models simulate the flow, mixing, and transport phenomena within a crystallizer, providing information on local conditions like supersaturation and temperature. acs.org The PBE model then uses this information to track the evolution of the crystal population, accounting for key mechanisms such as: